Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate is a complex heterocyclic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science . This compound features a unique structure that includes a thieno[2,3-b]pyridine core, which is fused with thiophene rings, making it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of thiophene derivatives with appropriate reagents to form the thieno[2,3-b]pyridine core . The reaction conditions often involve the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C18H14N2O2S3 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
ethyl 3-amino-4,6-dithiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H14N2O2S3/c1-2-22-18(21)16-15(19)14-10(12-5-3-7-23-12)9-11(20-17(14)25-16)13-6-4-8-24-13/h3-9H,2,19H2,1H3 |
InChI Key |
VOFQUKDRKHSUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CS3)C4=CC=CS4)N |
Origin of Product |
United States |
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